methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate
Overview
Description
Methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate is a complex organic compound that belongs to the class of benzofuran derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate typically involves multi-step organic reactions. One common method includes the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with benzofuran derivatives . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Organic halides, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate has several scientific research applications, including:
Medicinal Chemistry: The compound exhibits potential antimicrobial, anti-inflammatory, and anticancer activities, making it a valuable candidate for drug development
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 2-{[4-(1-benzofuran-2-yl)-7-methyl-2-oxo-2H-chromen-6-yl]oxy}propanoate involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological effects . For example, it may inhibit bacterial DNA gyrase, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Similar Compounds
Properties
IUPAC Name |
methyl 2-[4-(1-benzofuran-2-yl)-7-methyl-2-oxochromen-6-yl]oxypropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O6/c1-12-8-19-15(10-18(12)26-13(2)22(24)25-3)16(11-21(23)28-19)20-9-14-6-4-5-7-17(14)27-20/h4-11,13H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUWCNCNVMLNKIY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1OC(C)C(=O)OC)C(=CC(=O)O2)C3=CC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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